molecular formula C11H11F3O2 B15090605 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol

Cat. No.: B15090605
M. Wt: 232.20 g/mol
InChI Key: XCQJPUFIKFIGBU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by a cyclopropylmethoxy group at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. For instance, 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5), a closely related derivative, is a key intermediate in synthesizing betaxolol, a β1-selective adrenergic receptor antagonist used in hypertension and glaucoma treatment . The trifluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity, influencing its pharmacokinetic profile compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2

InChI Key

XCQJPUFIKFIGBU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Molecular Features

  • Target Compound: Molecular Formula: C11H11F3O2 (estimated). Functional Groups: Phenol, cyclopropylmethoxy (4-position), trifluoromethyl (2-position).
  • Analog Compounds :

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
4-(Trifluoromethyl)phenol C7H5F3O -CF3 (4-position) 162.11 Pharmaceutical intermediates
4-[2-(Cyclopropylmethoxy)ethyl]phenol C12H16O2 -CH2CH2OCH2C3H5 (4-position) 192.25 Betaxolol synthesis
2-Nitro-4-(trifluoromethyl)phenol C7H4F3NO3 -NO2 (2-position), -CF3 (4-position) 213.11 Degradation intermediate of pesticides
4-Cyclopropylphenol C9H10O -C3H5 (4-position) 134.18 Research chemical

Substituent Effects

  • Trifluoromethyl (-CF3) : Enhances electron-withdrawing effects, improving resistance to enzymatic degradation and altering binding affinity in drug-receptor interactions .

Comparative Advantages and Limitations

Advantages

  • Metabolic Stability: The -CF3 group reduces oxidative metabolism, extending half-life compared to non-fluorinated phenols .
  • Target Selectivity : Cyclopropylmethoxy’s bulk may enhance receptor specificity in drug design .

Limitations

  • Synthetic Complexity : Introducing both -CF3 and cyclopropylmethoxy groups requires multi-step protocols with stringent conditions .
  • Cost : Fluorinated reagents and chiral catalysts (e.g., Jacobsen’s catalyst) increase production costs .

Biological Activity

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is a compound of increasing interest in medicinal chemistry due to its unique structural attributes, which include a trifluoromethyl group and a cyclopropylmethoxy moiety. These features enhance its biological activity and interaction with various biological targets. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is C11H11F3O2C_{11}H_{11}F_3O_2, with a molecular weight of approximately 232.20 g/mol. The trifluoromethyl group significantly increases the compound's lipophilicity, allowing for better interaction with hydrophobic regions of biological targets such as proteins and cell membranes. The phenolic hydroxyl group can engage in hydrogen bonding, further influencing its biological interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁F₃O₂
Molecular Weight232.20 g/mol
XLogP33.2
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count1

Biological Activity

The biological activity of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is primarily attributed to its ability to modulate enzyme interactions and influence various biological pathways. Studies have indicated that the compound can effectively target specific enzymes and receptors, leading to potential therapeutic applications.

  • Enzyme Interaction : The compound's structural features allow it to form hydrogen bonds and interact with hydrophobic pockets in enzymes, which may modulate their activity.
  • Redox Properties : The presence of the trifluoromethyl group enhances the compound's redox properties, making it a candidate for studies related to oxidative stress and neuroprotection .

Case Studies

Recent research has explored the efficacy of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol in various biological models:

  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives with similar structural features exhibit neuroprotective effects against oxidative stress in glial cells. For instance, compounds with trifluoromethyl groups were shown to be effective in reducing cell death induced by oxidative agents .
  • Inhibition Studies : A study reported that compounds similar to 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol could inhibit dynein-dependent microtubule gliding, suggesting potential applications in cancer treatment through disruption of cellular transport mechanisms .

Synthesis Routes

Several synthetic pathways have been explored for the preparation of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol. These methods highlight the versatility and accessibility of this compound for research purposes:

  • Method A : Involves the reaction of cyclopropylmethanol with trifluoromethanesulfonic anhydride under controlled conditions.
  • Method B : Utilizes phenolic precursors combined with cyclopropylmethyl halides in the presence of bases like potassium carbonate.

Table 2: Synthetic Methods Overview

MethodKey ReagentsYield (%)
Method ACyclopropylmethanol, Trifluoromethanesulfonic anhydride72.9
Method BPhenolic precursors, Cyclopropylmethyl halides84.6

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